Cas no 1805157-73-6 (Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate)

エチル2-シアノ-4-ジフルオロメトキシ-3-メルカプト安息香酸エステルは、高度に機能化されたベンゼン誘導体であり、シアノ基、ジフルオロメトキシ基、およびメルカプト基という複数の反応性官能基を有しています。この化合物は有機合成において重要な中間体として利用され、特に医薬品や農薬の開発において有用です。ジフルオロメトキシ基の導入により代謝安定性が向上し、メルカプト基はさらなる修飾反応の足場として機能します。また、エステル部位は加水分解やアミノ化反応に適しており、多様な誘導体合成が可能です。高い純度と安定性を備えているため、研究用途に適しています。

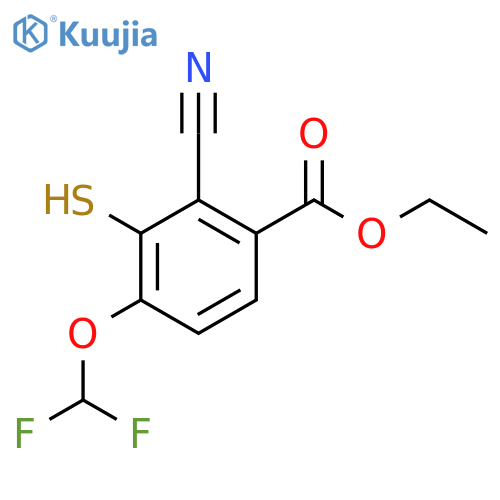

1805157-73-6 structure

商品名:Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate

CAS番号:1805157-73-6

MF:C11H9F2NO3S

メガワット:273.255868673325

CID:4947091

Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate

-

- インチ: 1S/C11H9F2NO3S/c1-2-16-10(15)6-3-4-8(17-11(12)13)9(18)7(6)5-14/h3-4,11,18H,2H2,1H3

- InChIKey: NYTCAYQCZNMFJP-UHFFFAOYSA-N

- ほほえんだ: SC1=C(C=CC(C(=O)OCC)=C1C#N)OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 344

- トポロジー分子極性表面積: 60.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018521-1g |

Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate |

1805157-73-6 | 97% | 1g |

1,549.60 USD | 2021-06-18 |

Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1805157-73-6 (Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量